Stannane, tetrachloro-, pentahydrate

Description

Properties

IUPAC Name |

tetrachlorostannane;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOASUYFVRATF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

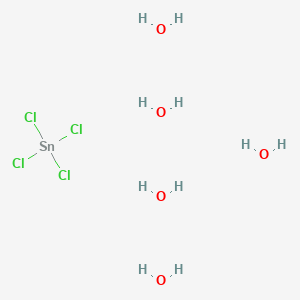

O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn.5H2O, Cl4H10O5Sn | |

| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074413 | |

| Record name | Stannane, tetrachloro-, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index] | |

| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannic chloride pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-06-9 | |

| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) chloride, pentahydrate (1:4:5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetrachloro-, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Research Paradigms of Stannane, Tetrachloro , Pentahydrate

Historical Trajectories and Academic Significance in Inorganic Chemistry

The story of Stannane, tetrachloro-, pentahydrate is intrinsically linked to its anhydrous form, tin(IV) chloride. The anhydrous compound, a fuming liquid, was first described in 1605 by the German physician and chemist Andreas Libavius (1550–1616), who named it spiritus fumans libavii (the fuming spirit of Libavius). wikipedia.orgwikipedia.org Libavius, a key figure in the transition from alchemy to modern chemistry, documented its preparation in his influential 1597 textbook, Alchemia, one of the first systematic chemistry handbooks. wikipedia.orgillinois.edu

The hydrated form, specifically the pentahydrate (SnCl₄·5H₂O), became known historically as "butter of tin" due to its soft, crystalline consistency. wikipedia.orgvedantu.comdoubtnut.combrainly.inmfa.org This name reflects its physical appearance and distinguishes it from the volatile liquid form. vedantu.com The pentahydrate's academic significance grew from its utility in various applications where the presence of water was permissible, serving as a more stable and easily handled alternative to the highly reactive anhydrous stannic chloride. widerangemetals.com

Historically, a significant application of tin(IV) chloride and its hydrate (B1144303) was as a mordant in the dyeing industry. vedantu.comdoubtnut.comvedantu.com A mordant is a substance that helps to fix dyes to fabrics, forming a coordination complex with the dye that then attaches to the material. vedantu.com This property made "butter of tin" a valuable commodity in textile production.

Furthermore, this compound and its anhydrous counterpart have been fundamental as precursors in the development of organotin chemistry. wikipedia.orgpw.live Reactions with Grignard reagents, for instance, allow for the formation of tetraalkyltin compounds, which are foundational materials for producing a wide range of organotin halides used as catalysts and polymer stabilizers. wikipedia.orgpw.live

Contemporary Nomenclature and Chemical Relationship to Related Tin Compounds

The nomenclature of this compound reflects the systematic approach of modern chemistry while also acknowledging its historical names. The compound is known by several synonyms, which can be a source of confusion. widerangemetals.com Understanding these names is key to navigating the chemical literature.

| Nomenclature Type | Name |

|---|---|

| Systematic Name | This compound |

| IUPAC Name | tetrachlorostannane;pentahydrate |

| Common Synonyms | Tin(IV) chloride pentahydrate |

| Stannic chloride pentahydrate | |

| Historical Name | Butter of tin |

| Other Names | Tetrachlorostannane pentahydrate |

The central tin atom in this compound is in the +4 oxidation state, which distinguishes it from the related stannous chloride, or tin(II) chloride (SnCl₂), where tin has a +2 oxidation state. wikipedia.org This difference in oxidation state leads to significantly different chemical properties and applications. This compound can, in fact, be synthesized by the oxidation of tin(II) chloride. widerangemetals.comulb.ac.be

Its relationship extends to other tin halides. The anhydrous tin(IV) chloride is isostructural with tin(IV) bromide (SnBr₄). wikipedia.org It also undergoes redistribution reactions with other tin compounds. For example, it reacts with tetraorganotin compounds (SnR₄) to form organotin halides. wikipedia.orgpw.live

| Property | Value |

|---|---|

| Chemical Formula | SnCl₄·5H₂O |

| Molar Mass | 350.60 g/mol |

| Appearance | White or slightly yellow crystalline solid |

| Melting Point | 56 °C (133 °F; 329 K) |

| Density | 2.04 g/cm³ |

| Solubility in water | Very soluble |

The compound's reactivity is dominated by its Lewis acidity and its role as a source of the tin(IV) ion. It is soluble in water and serves as a convenient starting material in aqueous systems for the preparation of other tin compounds, such as tin(IV) oxide (SnO₂) nanoparticles through sol-gel processes. taylorandfrancis.com

Advanced Synthetic Methodologies and Preparation Protocols for Stannane, Tetrachloro , Pentahydrate

One-Step Aqueous Synthesis from Metallic Tin Precursors

A notable innovation is the one-step aqueous synthesis of Stannane, tetrachloro-, pentahydrate directly from metallic tin. google.comgoogle.com This method utilizes metallic tin flowers, hydrochloric acid, and hydrogen peroxide as the primary raw materials to produce an aqueous solution of stannic chloride, which is then subjected to filtration, concentration, and crystallization. google.com This process is distinguished by its simplicity, reduced cost, and improved safety profile. google.com

The efficiency and yield of the one-step aqueous synthesis are highly dependent on the precise control of reactant concentrations and their molar ratios. Research has demonstrated that optimal yields are achieved using specific concentrations of hydrochloric acid and hydrogen peroxide. google.com The hydrochloric acid concentration is typically maintained between 25 and 32 wt%, while the hydrogen peroxide concentration is kept in the range of 20 to 30 wt%. google.com

The molar ratio of the reactants is a critical factor in maximizing product formation. The ideal molar ratio of hydrochloric acid to metallic tin has been identified as being between 3:1 and 5:1. google.com Similarly, the molar ratio of hydrogen peroxide to metallic tin is optimized in a range from 2:1 to 1:2. google.com Deviations from these optimized ranges can lead to lower yields. For instance, experiments have shown that adjusting the molar ratios directly impacts the final product yield, with a 98% yield being achievable under optimal stoichiometric conditions. google.com

Table 1: Optimization of Reactant Stoichiometry and Yield

| Metallic Tin (g) | HCl to Tin Molar Ratio | H₂O₂ to Tin Molar Ratio | Final Yield (%) |

|---|---|---|---|

| 400 | 3:1 | 2:1 | 84 |

| 400 | 4:1 | 2:1 | 98 |

This table is generated based on data from patent CN102849789B, illustrating the impact of reactant molar ratios on the final yield of this compound. google.com

The synthesis involves a carefully controlled, two-stage reaction. Initially, metallic tin flowers are allowed to react with hydrochloric acid at room temperature for a period of 0.5 to 2.5 hours. google.com Subsequently, hydrogen peroxide is added gradually. The rate of addition is controlled to maintain the reaction temperature between 45°C and 85°C. google.com After the addition is complete, the reaction is continued at this temperature for another 1 to 4 hours to ensure completion. google.com

To enhance the yield through crystallization, the resulting stannic chloride solution undergoes filtration followed by reduced-pressure concentration. google.com This step is typically carried out at a relative vacuum of 0 to -83 kPa. google.comgoogle.com This vacuum concentration method facilitates the removal of excess water and promotes the formation of colorless, transparent crystals of this compound, achieving yields as high as 98%. google.comgoogle.com

Comparative Analysis of Preparation Routes: Efficiency, Safety, and Environmental Considerations

The one-step aqueous synthesis method presents considerable advantages over traditional preparation routes, which primarily involve the reaction of metallic tin with chlorine gas. google.comwikipedia.org This older method, while effective, is associated with higher costs, more complex process control, and significant safety and environmental hazards. google.com

Efficiency: The conventional method of producing anhydrous stannic chloride, a precursor to the pentahydrate, requires specialized reactors and involves handling gaseous chlorine. google.com The one-step aqueous method is simpler, has a shorter process flow, and results in a high yield of the final hydrated product directly. google.comgoogle.com

Safety: The most significant advantage of the aqueous route is the avoidance of chlorine gas, which is highly toxic and hazardous. google.comgoogle.com By using hydrochloric acid and hydrogen peroxide, the modern method offers a much safer preparation process. google.com

Environmental Considerations: The traditional chlorination process carries the risk of chlorine leaks, which can cause serious environmental pollution. google.com The aqueous synthesis method is more environmentally friendly, as it does not use chlorine gas and the process is well-contained. google.comgoogle.com

Table 2: Comparative Analysis of Preparation Routes for this compound

| Feature | One-Step Aqueous Synthesis | Traditional Chlorination Method |

|---|---|---|

| Primary Reactants | Metallic Tin, Hydrochloric Acid, Hydrogen Peroxide google.com | Metallic Tin, Chlorine Gas wikipedia.org |

| Process Simplicity | Simple, one-step synthesis with a short flow google.com | More complex, often requiring anhydrous conditions and specialized reactors google.com |

| Safety Profile | High; avoids the use of highly toxic chlorine gas google.comgoogle.com | Lower; involves handling hazardous chlorine gas google.com |

| Environmental Impact | Low; considered environmentally friendly google.com | Higher; risk of environmental pollution from chlorine leaks google.com |

| Cost | Lower preparation cost google.comgoogle.com | Higher preparation cost google.com |

Comprehensive Structural Elucidation and Characterization of Stannane, Tetrachloro , Pentahydrate and Its Coordination Adducts

X-ray Crystallographic Analysis of Hydrate (B1144303) Forms

Molecular Geometry and Coordination Environment of Tin(IV) Centers

In the hydrated forms of tin(IV) chloride, the central tin(IV) ion exhibits a distinct coordination environment. The tin atom is consistently found to be six-coordinate, bonded to four chlorine atoms and the oxygen atoms of two water molecules. researchgate.net These six ligands arrange themselves in a distorted octahedral geometry. dokumen.pub A key feature observed across the tri-, tetra-, and pentahydrate structures is that the two water molecules adopt a cis configuration relative to each other. wiley.comijnc.ir This contrasts with the anhydrous form, SnCl₄, which possesses a tetrahedral geometry. wisc.edu

The formation of the cis-[SnCl₄(H₂O)₂] complex significantly alters the bond parameters compared to the parent tetrahedral SnCl₄. For instance, in cis-[SnCl₄(H₂O)₂]·3H₂O, the Sn-Cl bond lengths are reported to be 238.3 pm, which is an increase from the average Sn-Cl distance of approximately 228-232 pm in the anhydrous form. wisc.eduumn.edu This elongation is indicative of the change in coordination number and the electronic influence of the coordinated water molecules.

| Compound | Formula | Crystal System | Space Group | Sn(IV) Coordination Geometry | Reference |

| Anhydrous Tin(IV) Chloride | SnCl₄ | Monoclinic | P2₁/c | Tetrahedral | wisc.eduumn.edu |

| Tin(IV) Chloride Trihydrate | [SnCl₄(H₂O)₂]·H₂O | Monoclinic | C2/c | cis-Octahedral | |

| Tin(IV) Chloride Tetrahydrate | [SnCl₄(H₂O)₂]·2H₂O | Monoclinic | P2₁/c | cis-Octahedral | ijnc.ir |

| Tin(IV) Chloride Octahydrate | [SnCl₄(H₂O)₂]·6H₂O | Monoclinic | C2/c | cis-Octahedral | |

| 1,10-Phenanthroline Adduct | [SnCl₄(C₁₂H₈N₂)] | Orthorhombic | Pbca | Distorted Octahedral |

Hydrogen Bonding Networks and Supramolecular Assembly in Hydrates (e.g., Trihydrate, Tetrahydrate, Pentahydrate)

The supramolecular structures of tin(IV) chloride hydrates are dictated by extensive and intricate networks of hydrogen bonds. These interactions involve the coordinated water molecules, the lattice water molecules, and the chloride ligands, which act as hydrogen bond acceptors. researchgate.net The O-H···O and O-H···Cl hydrogen bonds link the fundamental cis-[SnCl₄(H₂O)₂] units into higher-order structures. researchgate.net

The complexity of this assembly varies with the degree of hydration:

Trihydrate ([SnCl₄(H₂O)₂]·H₂O): In this form, the cis-[SnCl₄(H₂O)₂] units are linked by the single lattice water molecule to form distinct chains. wiley.comijnc.ir

Tetrahydrate ([SnCl₄(H₂O)₂]·2H₂O): With an additional water molecule, the structure expands into a more complex three-dimensional network. ijnc.ir

Pentahydrate ([SnCl₄(H₂O)₂]·3H₂O): The pentahydrate features double chains formed by O-H···O hydrogen bonds involving the coordinated water and two of the three lattice water molecules. ijnc.ir

Octahydrate ([SnCl₄(H₂O)₂]·6H₂O): This highly hydrated form is composed of the cis-[SnCl₄(H₂O)₂] octahedral units and six lattice water molecules, all interconnected by an elaborate three-dimensional network of hydrogen bonds. researchgate.net

These hydrogen-bonded networks are critical for the stability of the crystalline solids.

Structural Characterization of Stannane, Tetrachloro-, Pentahydrate Co-crystals and Adducts (e.g., with 1,10-phenanthroline)

Tin(IV) chloride is a potent Lewis acid and readily forms adducts with Lewis bases. A well-characterized example is the 1:1 adduct with the bidentate diimine ligand 1,10-phenanthroline, [SnCl₄(C₁₂H₈N₂)]. In this complex, the tin(IV) center is six-coordinate, bonded to the four chlorine atoms and the two nitrogen atoms of the chelating phenanthroline ligand. researchgate.netdokumen.pub

The resulting coordination geometry is a distorted octahedron. dokumen.pub The distortion from ideal octahedral geometry is evident in the bond angles, such as the N-Sn-N angle of approximately 74.6°, which is constrained by the bite angle of the phenanthroline ligand. dokumen.pub The Sn-N bond lengths are typically around 2.23-2.24 Å. dokumen.pub In the crystal packing of these adducts, π–π stacking interactions between adjacent aromatic rings of the phenanthroline ligands can also play a role in stabilizing the structure.

| Selected Bond Distances (Å) and Angles (°) for [SnCl₄(C₁₂H₈N₂)] | |

| Bond | Length (Å) |

| Sn1—N1 | 2.234 (2) |

| Sn1—N2 | 2.241 (2) |

| Sn1—Cl1 | 2.3707 (7) |

| Sn1—Cl2 | 2.3498 (8) |

| Sn1—Cl3 | 2.3779 (8) |

| Sn1—Cl4 | 2.3970 (8) |

| Angle | Degree (°) |

| N1—Sn1—N2 | 74.56 (8) |

| Cl1—Sn1—Cl2 | 99.40 (3) |

| Cl3—Sn1—Cl4 | 171.76 (3) |

Data from Su, Z.-H., et al. (2007). Acta Cryst. E63, m394–m395. dokumen.pub

Theoretical and Computational Chemistry Approaches to Structure and Bonding

While X-ray crystallography provides precise geometric data, theoretical and computational methods offer deeper insights into the electronic structure and the nature of the chemical bonds that define these molecular architectures.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are essential for understanding the underlying electronic properties of molecules. For the hydrates of tin(IV) chloride, investigations using techniques such as Nuclear Quadrupole Resonance (NQR) and Mössbauer spectroscopy, interpreted through a theoretical lens, have shed light on the character of the Sn-Cl bonds. researchgate.net These studies have shown that as the number of water molecules in the hydrate increases, the NQR frequency and the isomer shift both decrease, indicating a change in the electronic environment around the tin and chlorine atoms. researchgate.net This has been interpreted as a transfer of s-electrons from the tin atom to the chlorine atoms, modifying the covalent character of the Sn-Cl bonds upon hydration. researchgate.net

Advanced computational approaches like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful tools for dissecting electron density and orbital interactions. researchgate.netumn.edu QTAIM analyzes the topology of the electron density to define atoms and bonds, while NBO analysis provides a picture of localized Lewis-like bonding patterns (e.g., bonds, lone pairs) and the stabilizing effects of orbital delocalization. wisc.eduumn.edu Although specific, in-depth QTAIM and NBO studies focused solely on this compound are not widely available in the surveyed literature, these methods are standard for analyzing the donor-acceptor interactions and hydrogen bonding that are central to the structure of these hydrates. wisc.edu

Density Functional Theory (DFT) Applications in Predicting Molecular Architectures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular structures, vibrational frequencies, and other properties with a favorable balance of cost and accuracy. For complex systems like salt hydrates, DFT calculations can be used to optimize molecular geometries and explore the potential energy surface. researchgate.net

In the context of metal chloride hydrates, DFT studies have been successfully applied to investigate structures and the competition between dehydration and hydrolysis reactions. researchgate.net Such calculations can model the intricate network of hydrogen bonds and predict their strengths. For instance, DFT has been used to study the gaseous structures of various salt hydrates and to understand the relative stability of different conformers, which is often dominated by electrostatic interactions and a wide network of intramolecular hydrogen bonds. researchgate.net While detailed DFT publications specifically targeting the prediction of the various crystalline polymorphs of this compound are not prominent, the methodology has been proven effective for analogous systems. wiley.comresearchgate.net The application of DFT would involve optimizing the geometry of the cis-[SnCl₄(H₂O)₂] unit and its clusters with additional water molecules to predict the stable architectures and confirm the experimental findings from a theoretical standpoint.

Advanced Spectroscopic Characterization Techniques

The detailed structural elucidation of this compound, and its coordination adducts relies on a suite of advanced spectroscopic techniques. These methods provide critical insights into the molecular geometry, bonding, and solution-phase behavior of the compound.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. The crystal structure of this compound is known to consist of cis-[SnCl₄(H₂O)₂] units linked by hydrogen bonds to additional water molecules. researchgate.net This coordination environment dictates the observed vibrational modes.

In the solid state, the FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the Sn-Cl and Sn-O bonds, as well as the vibrational modes of the coordinated and lattice water molecules. For instance, the presence of coordinated water is typically confirmed by bands in the regions associated with O-H stretching, bending, and rocking vibrations. The Sn-Cl stretching vibrations in octahedral tin(IV) complexes generally appear in the low-frequency region of the spectrum. The observation of multiple Sn-Cl stretching bands can provide evidence for the cis-geometry of the [SnCl₄(H₂O)₂] moiety, as this arrangement has lower symmetry than a trans configuration, leading to more IR and Raman active modes.

Table 1: Representative Vibrational Frequencies for Tin(IV) Chloride Species This table is illustrative and compiles typical frequency ranges for related compounds. Actual values for this compound may vary.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretching | 3000 - 3600 | Broad bands indicative of hydrogen-bonded water molecules. The presence of both coordinated and lattice water can lead to complex band structures. |

| H-O-H Bending | 1600 - 1650 | Characteristic of water molecules. Shifts in this region can provide information about the strength of coordination to the tin center. |

| Sn-O Stretching | 400 - 600 | Corresponds to the vibration of the bond between the tin atom and the oxygen of the coordinated water molecules. The appearance of these bands confirms the formation of an aqua complex. |

| Sn-Cl Stretching | 290 - 400 | The exact frequencies and number of bands are highly diagnostic of the coordination geometry. For an octahedral cis-[SnCl₄(H₂O)₂] species, multiple bands are expected due to its lower symmetry. For comparison, tetrahedral SnCl₄ shows a strong Raman active band around 367 cm⁻¹. |

| Deformation Modes | < 200 | Includes various bending and lattice modes such as Cl-Sn-Cl and O-Sn-O deformations. |

Data compiled from general knowledge of inorganic vibrational spectroscopy and related tin compounds.

Nuclear Magnetic Resonance (NMR) Studies for Solution-Phase Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of this compound in the solution phase. Tin possesses three NMR-active nuclei with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Due to its higher natural abundance and sensitivity, ¹¹⁹Sn NMR is the most commonly utilized for studying tin compounds. huji.ac.ilnorthwestern.edu The chemical shift range for tin is vast, spanning over 5000 ppm, which makes it highly sensitive to the chemical environment around the tin nucleus. northwestern.edu

When this compound is dissolved, it undergoes hydrolysis and complex equilibria involving various aquated and hydroxo-chloro tin(IV) species. ¹¹⁹Sn NMR spectroscopy is instrumental in identifying these species in solution. For instance, studies of SnCl₄·5H₂O in aqueous HCl solutions have revealed the presence of multiple tin-containing species, with their distribution being highly dependent on the acid concentration and the total tin concentration. semanticscholar.org The chemical shifts observed are indicative of the coordination number and the nature of the ligands (Cl⁻, H₂O, OH⁻) attached to the tin center. Generally, an increase in the coordination number and the replacement of chloride ligands with water or hydroxide (B78521) ligands lead to significant changes in the ¹¹⁹Sn chemical shift.

In addition to ¹¹⁹Sn NMR, proton (¹H) NMR can provide information on the coordinated water molecules and their exchange dynamics with the bulk solvent. The coupling between tin isotopes and protons on the ligands (J(¹¹⁹Sn-¹H) or J(¹¹⁷Sn-¹H)) can also be observed, offering further structural insights. northwestern.edu

Table 2: Properties of NMR-Active Tin Isotopes

| Isotope | Natural Abundance (%) northwestern.edu | Spin (I) northwestern.edu | Relative Sensitivity (vs. ¹H) northwestern.edu | Resonance Frequency (MHz) at 11.744 T northwestern.edu |

| ¹¹⁵Sn | 0.34 | 1/2 | 3.5 x 10⁻² | 163.498 |

| ¹¹⁷Sn | 7.68 | 1/2 | 4.52 x 10⁻² | 178.126 |

| ¹¹⁹Sn | 8.59 | 1/2 | 5.18 x 10⁻² | 186.362 |

Data sourced from IMSERC, Northwestern University. northwestern.edu

The interpretation of NMR spectra of this compound in solution is often complex due to the presence of multiple species in equilibrium. The use of two-dimensional NMR techniques, such as ¹H-¹¹⁹Sn heteronuclear correlation experiments, can be beneficial in assigning signals and understanding the connectivity within the various tin complexes present. northwestern.edu

Synchrotron-Based and Other Advanced X-ray Spectroscopic Methods

Synchrotron-based X-ray techniques, particularly X-ray Absorption Spectroscopy (XAS), offer powerful capabilities for probing the local electronic and geometric structure around the tin atom in this compound. XAS is element-specific and can be applied to crystalline solids, amorphous materials, and solutions, making it highly versatile for studying coordination compounds under various conditions.

XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, at and near the absorption edge (e.g., the Sn K-edge or L-edge), provides information about the oxidation state and coordination geometry of the absorbing atom. For this compound, the Sn K-edge XANES spectrum would be sensitive to the +4 oxidation state of the tin and its octahedral coordination environment in the solid state. Changes in the edge position and pre-edge features upon dissolution would reflect the hydrolysis and ligand exchange reactions occurring in solution.

EXAFS: The EXAFS region, extending several hundred eV above the absorption edge, contains oscillatory features that arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the number, type, and distances of the atoms in the immediate coordination shells around the central tin atom. For solid SnCl₄·5H₂O, EXAFS analysis could determine the Sn-Cl and Sn-O bond lengths within the cis-[SnCl₄(H₂O)₂] unit. In solution, this technique can be used to characterize the average local structure around the tin atom, providing insights into the nature of the solvent shell and the extent of ion pairing.

While specific synchrotron XAS studies on this compound are not widely reported in the general literature, the methodology has been successfully applied to study the hydration of other halide ions and the structure of various metal chlorides in aqueous solutions. researchgate.netnih.gov These studies demonstrate the potential of XAS to provide detailed structural information that is complementary to that obtained from diffraction and NMR methods. For example, studies on other chloride-containing systems have used Cl K-edge XANES to probe the evolution of chlorine during various chemical processes. nih.gov

Investigation of Reaction Mechanisms and Catalytic Pathways Involving Stannane, Tetrachloro , Pentahydrate

Elucidation of Lewis Acidity and Electrophilic Activation Mechanisms

The catalytic efficacy of stannane, tetrachloro-, pentahydrate is fundamentally derived from its nature as a strong Lewis acid. chemimpex.com The tin atom in the SnCl₄ core is electron-deficient and can accept electron pairs from Lewis bases. In the solid state, the pentahydrate exists as cis-[SnCl₄(H₂O)₂] molecules, with two water molecules directly coordinated to the tin center, and the remaining three water molecules held within the crystal lattice by hydrogen bonds. wikipedia.org This coordination results in a distorted octahedral geometry around the tin atom.

The mechanism of electrophilic activation involves the coordination of the tin center to an electron-rich atom (like oxygen or nitrogen) in a substrate molecule. This coordination withdraws electron density from the substrate, rendering it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the tin catalyst coordinates to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation is a crucial initial step in numerous organic transformations, including those discussed in subsequent sections. nih.gov The presence of coordinated water molecules in the pentahydrate can modulate its reactivity compared to the anhydrous form, but the fundamental Lewis acidic character is retained. widerangemetals.com

Mechanistic Studies in Organic Transformation Catalysis

The Lewis acidic nature of this compound makes it an effective catalyst for a variety of organic reactions, particularly those involving electrophilic substitution.

This compound and its anhydrous form are widely used as catalysts in Friedel-Crafts reactions. wikipedia.orgwiderangemetals.com A classic example is the acetylation of thiophene to produce 2-acetylthiophene, a key intermediate in pharmaceuticals and other fine chemicals. wikipedia.orgwiderangemetals.com

The reaction mechanism proceeds through the following steps:

Activation of the Acylating Agent : The Lewis acid, SnCl₄, coordinates with the acylating agent, typically acetic anhydride or acetyl chloride. This interaction polarizes the acylating agent, leading to the formation of a highly reactive electrophilic species, often represented as an acylium ion (CH₃CO⁺) or a strongly polarized complex.

Electrophilic Attack : The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. Thiophene undergoes acylation preferentially at the α-position (C2) due to the greater stability of the resulting carbocation intermediate.

Deprotonation and Catalyst Regeneration : A proton is eliminated from the intermediate, restoring the aromaticity of the thiophene ring and yielding the final product, 2-acetylthiophene. The catalyst is regenerated in this step, allowing it to participate in further catalytic cycles.

While aluminum chloride is a common catalyst for Friedel-Crafts reactions, tin(IV) chloride is often preferred for its milder nature, which can lead to higher selectivity and fewer side reactions, especially with sensitive substrates like thiophene. widerangemetals.comgoogle.com

| Catalyst Comparison in Friedel-Crafts Acylation | |

| Catalyst | General Characteristics |

| Aluminum Chloride (AlCl₃) | Very strong Lewis acid, highly reactive, can sometimes lead to side reactions or polymerization. |

| Stannane, tetrachloro- (SnCl₄) | Strong but milder Lewis acid compared to AlCl₃, often provides higher selectivity, particularly for sensitive heterocyclic compounds like thiophene. wikipedia.orgwiderangemetals.com |

| Zinc Chloride (ZnCl₂) | Milder Lewis acid, often requires higher temperatures or longer reaction times. google.com |

| Titanium Tetrachloride (TiCl₄) | A comparable Lewis acid catalyst also used in Friedel-Crafts reactions. google.com |

Similar to its role in Friedel-Crafts reactions, tin(IV) chloride is also a useful catalyst for the nitration of aromatic compounds. wikipedia.org The mechanism involves the activation of the nitrating agent (such as nitric acid). The Lewis acidic tin center coordinates to the nitrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This potent electrophile is then attacked by the aromatic ring, leading to the substitution of a hydrogen atom with a nitro group after a subsequent deprotonation step. This catalytic approach can offer an alternative to the traditional, and often harsh, mixed-acid (sulfuric and nitric acid) conditions.

Pathways for Organotin Compound Synthesis and Redistribution Reactions

Anhydrous tin(IV) chloride is a cornerstone precursor in organotin chemistry. wikipedia.orgwikiwand.com While the pentahydrate itself is less commonly used for these anhydrous reactions, understanding these pathways is crucial as it is the ultimate source of the SnCl₄ moiety. Organotin compounds are synthesized primarily through the reaction of tin(IV) chloride with organometallic reagents like Grignard reagents (RMgX) or organoaluminum compounds. wikipedia.orgrdd.edu.iq

A pivotal process in this field is the Kocheshkov redistribution reaction . This reaction allows for the synthesis of various organotin halides by reacting a tetraorganotin compound (R₄Sn) with tin(IV) chloride. The stoichiometry of the reactants precisely controls the nature of the product. wikipedia.orggelest.com These redistribution reactions are typically driven by heat and may sometimes be facilitated by a Lewis acid catalyst. gelest.com

The general schemes for the Kocheshkov reaction are as follows:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

These organotin halides (mono-, di-, and tri-substituted) are vital intermediates for producing a wide array of other organotin compounds used as PVC stabilizers, catalysts, and biocides. wikiwand.comwikipedia.org

| Stoichiometry in Kocheshkov Redistribution Reactions | |

| Molar Ratio (R₄Sn : SnCl₄) | Primary Product |

| 3 : 1 | Triorganotin chloride (R₃SnCl) wikipedia.org |

| 1 : 1 | Diorganotin dichloride (R₂SnCl₂) wikipedia.org |

| 1 : 3 | Monoorganotin trichloride (RSnCl₃) wikipedia.org |

Role in Polymerization Catalysis and Associated Reaction Kinetics

This compound and its anhydrous form function as catalysts in various polymerization reactions, most notably in cationic polymerization. Its Lewis acidity allows it to initiate polymerization by reacting with a monomer, often in the presence of a proton source (co-catalyst) like water, to generate a carbocation. This carbocation then propagates by attacking other monomer units, leading to chain growth.

The general initiation mechanism can be represented as: SnCl₄ + H₂O ⇌ H⁺[SnCl₄OH]⁻ H⁺[SnCl₄OH]⁻ + C=C → H-C-C⁺[SnCl₄OH]⁻

The resulting carbocationic species initiates the polymerization chain. The kinetics of these reactions are complex and depend on factors such as monomer concentration, catalyst and co-catalyst concentration, solvent polarity, and temperature. The counter-ion, [SnCl₄OH]⁻, plays a critical role in the stability of the propagating carbocation and can influence the rate of termination and chain-transfer reactions, thereby affecting the molecular weight and properties of the final polymer. geeksforgeeks.org Recent research has also explored tin complexes as catalysts for photopolymerization reactions, demonstrating rapid conversion under mild irradiation conditions. nih.gov

Computational Modeling of Catalytic Cycles and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of reactions catalyzed by tin compounds. researchgate.net DFT calculations allow researchers to model the catalytic cycles, identify the structures of intermediates and transition states, and calculate the energy barriers associated with different reaction pathways. mdpi.com

For SnCl₄-catalyzed reactions, computational studies can:

Model Adduct Formation : Calculate the geometry and bond energies of adducts formed between SnCl₄ and various ligands or substrates. For example, studies on SnCl₄ adducts with phosphoryl ligands have correlated calculated Sn-O and Sn-Cl bond lengths with experimental data. researchgate.net

Determine Reaction Energetics : Map the potential energy surface of a reaction, revealing the activation energies for key steps. This helps to confirm proposed mechanisms, such as the stepwise nature of certain cycloaddition reactions. researchgate.net

Predict Spectroscopic Properties : Calculate properties like NMR chemical shifts for proposed intermediates, which can then be compared with experimental data to validate their existence. researchgate.net

These theoretical investigations provide a molecular-level understanding that complements experimental findings, aiding in the rational design of more efficient and selective catalytic systems. researchgate.netrsc.org

| Computational Insights into SnCl₄ Catalysis | |

| Parameter Modeled | Significance |

| Geometry of Adducts | Provides information on bond lengths (e.g., Sn-O, Sn-Cl) and angles, confirming the nature of the catalyst-substrate interaction. researchgate.net |

| Reaction Energy Barriers | Determines the rate-limiting step of a catalytic cycle and helps predict overall reaction feasibility. mdpi.com |

| Transition State Structures | Elucidates the precise atomic arrangement at the peak of the energy profile, offering a snapshot of the bond-breaking and bond-forming processes. |

| NMR Chemical Shifts | Allows for the theoretical prediction of spectroscopic data, which can be used to identify transient intermediates in solution. researchgate.net |

Applications of Stannane, Tetrachloro , Pentahydrate As a Precursor in Advanced Materials Science

Synthesis of Tin-Based Nanomaterials

The compound is a fundamental starting material for the bottom-up synthesis of various tin-based nanomaterials, including nanoparticles and thin films. Its chemical properties allow for precise control over the size, morphology, and composition of the resulting nanostructures.

Stannane, tetrachloro-, pentahydrate is widely employed in the synthesis of tin oxide (SnO₂) nanoparticles. nih.gov These nanomaterials are of significant interest for their applications in gas sensors, transparent conducting electrodes, and as anode materials in lithium-ion batteries. chalcogen.ro Common synthesis routes include hydrolysis, sol-gel, hydrothermal, and precipitation methods. nih.govchalcogen.ro For instance, in a typical sol-gel process, the tin precursor is hydrolyzed, leading to the formation of a tin-containing gel, which is then subjected to heat treatment at temperatures up to 800 °C to yield crystalline SnO₂ nanoparticles. nih.gov The final properties of the nanoparticles, such as their size and shape, can be controlled by adjusting reaction parameters like temperature, pH, and precursor concentration. nih.gov Research has demonstrated the synthesis of spherical SnO₂ nanoparticles with sizes ranging from 3 to 100 nm using this precursor. nih.govchalcogen.ro

Table 1: Synthesis Methods for Tin Oxide Nanoparticles from this compound

| Synthesis Method | Additional Reagents | Typical Particle Size | Key Features |

| Homogeneous Precipitation | Urea | ~10 nm | Produces powders with a large surface area. chalcogen.ro |

| Sol-Gel | Ethylene glycol, liquid ammonia | 350-800 nm | Allows for control over particle size through calcination temperature. chalcogen.ro |

| Green Synthesis | Aspalathus linearis (plant extract) | Not specified | An eco-friendly method that avoids hazardous chemicals. nih.gov |

| Microwave Irradiation | Hydrazine hydrate (B1144303) or NH₃·H₂O | 10-25 nm | A rapid synthesis technique. chalcogen.ro |

In the field of optoelectronics, this compound is the primary tin source for creating indium tin oxide (ITO) thin films. researchgate.net ITO is a transparent conducting oxide (TCO) essential for devices like flat-panel displays, touch screens, and solar cells due to its unique combination of high electrical conductivity and optical transparency in the visible spectrum. researchgate.net These films are deposited on substrates, often glass or polymers, using techniques such as electron beam evaporation or sputtering. skku.ac.krbohrium.com The incorporation of tin into the indium oxide crystal lattice creates charge carriers, thereby increasing conductivity. The performance of the ITO film is highly dependent on the tin doping concentration and the post-deposition annealing conditions. researchgate.net

Integration in Functional Coatings and Polymer Composites

The application of this compound extends to the development of functional coatings and the enhancement of polymer composites. It can be used to form passivating films on surfaces like indium tin oxide, for example, by creating dense and homogeneous layers of polyethylene glycol (PEG) that can prevent the non-specific adsorption of biomolecules. nih.gov This is particularly relevant for applications in biosensors and biomedical devices. Furthermore, as a precursor to organotin compounds, it contributes to coatings that provide functionalities such as biocidal properties for marine anti-fouling applications.

Development of Advanced Sensor Technologies Utilizing this compound Derivatives

Derivatives of this compound, particularly tin oxide (SnO₂), are central to the fabrication of advanced sensor technologies. SnO₂ is a semiconductor material widely used in gas sensors for detecting various gases, including hydrogen (H₂). ripublication.com The high surface-area-to-volume ratio of SnO₂ nanoparticles, synthesized from the tin precursor, enhances their sensitivity. The sensing mechanism is based on the change in the material's electrical resistance upon the adsorption of gas molecules. Hydrothermal synthesis using stannous chloride (a related tin precursor) has been shown to produce SnO nanoparticles suitable for thin-film-based gas sensors. ripublication.com

Role in the Production of Advanced Organotin Compounds for Industrial Applications

This compound is a key starting material for the industrial production of a diverse range of organotin compounds. lupinepublishers.comrdd.edu.iq These compounds, which feature a tin-carbon bond, have numerous industrial uses, including as stabilizers for polyvinyl chloride (PVC), catalysts, and biocides. nih.gov The synthesis typically involves the alkylation of tin tetrachloride with organometallic reagents like Grignard reagents (RMgX) or organoaluminum compounds. lupinepublishers.comrdd.edu.iq

The general reaction with a Grignard reagent can be represented as: SnCl₄ + 4 RMgX → R₄Sn + 4 MgXCl rdd.edu.iqwikipedia.org

Subsequent redistribution reactions (Kocheshkov comproportionation) between the resulting tetraorganotin (R₄Sn) and tin tetrachloride can then be used to produce organotin halides with a specific number of organic groups (e.g., R₃SnCl, R₂SnCl₂). wikipedia.org These organotin halides are versatile intermediates for synthesizing other functional organotin derivatives. lupinepublishers.com

Exploration of Coordination Chemistry Principles with Stannane, Tetrachloro , Pentahydrate

Synthesis and Characterization of Novel Tin(IV) Coordination Adducts with Lewis Bases

The synthesis of tin(IV) coordination adducts often involves the reaction of stannane, tetrachloro-, pentahydrate or its anhydrous form with various Lewis basic ligands. These ligands, which can be mono- or polydentate, coordinate to the tin(IV) center, resulting in the formation of new complexes.

Schiff bases, a class of ligands containing an imine group, have been extensively used in the synthesis of tin(IV) complexes. For instance, the reaction of anhydrous tin(IV) chloride with monofunctional bidentate Schiff bases in a 1:2 molar ratio yields complexes of the type [(sb)₂SnCl₂], where 'sb' represents the Schiff base ligand. researchgate.net Similarly, diorganotin(IV) dichlorides react with Schiff bases to form adducts such as [SnMe₂Cl₂(Hcdpen)] and [SnBu₂Cl₂(Hcdpen)]. tandfonline.com In these complexes, the Schiff base can act as a neutral monodentate ligand, coordinating to the tin atom through a nitrogen atom. tandfonline.com

The characterization of these newly synthesized tin(IV) adducts is crucial to determine their structure and properties. A combination of analytical techniques is typically employed:

Elemental Analysis: Confirms the stoichiometry of the complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the tin atom by observing shifts in the vibrational frequencies of functional groups. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. researchgate.nettandfonline.commdpi.comtandfonline.com The ¹¹⁹Sn NMR chemical shifts are particularly informative about the coordination number of the tin atom. tandfonline.comnih.gov

Mass Spectrometry: Determines the molecular weight of the complex. researchgate.netmdpi.com

X-ray Crystallography: Provides precise information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the tin center. rsc.orgst-andrews.ac.uk

Through these characterization methods, the coordination number of tin in these adducts has been determined to be typically five or six, resulting in geometries such as trigonal bipyramidal or octahedral. tandfonline.comrsc.org For example, in some organotin(IV) complexes with tridentate Schiff bases, the tin atom is five-coordinate, while in others, it is six-coordinate. tandfonline.com

Interactive Data Table: Spectroscopic Data for Selected Tin(IV) Coordination Adducts

| Complex | Ligand Type | ¹¹⁹Sn NMR (ppm) | IR (C=N) (cm⁻¹) | Coordination Number | Reference |

| [(sb¹)₂SnCl₂] | Monofunctional bidentate Schiff base | - | Shifted from free ligand | 6 | researchgate.net |

| [SnMe₂Cl₂(Hcdpen)] | Unsymmetrical Schiff base | Consistent with 5-coordination | - | 5 | tandfonline.com |

| [SnPh₂L¹] | Tridentate Schiff base | - | - | 5 | tandfonline.com |

| [SnPhCl₂L³] | Tridentate Schiff base | - | - | 6 | tandfonline.com |

Rational Design of Ligand Systems for Tunable Tin(IV) Complex Properties

The coordination number and geometry of the tin(IV) ion are highly dependent on the nature of the ligand. For example, the use of bulky ligands can lead to lower coordination numbers, while polydentate ligands can enforce specific geometries. nih.gov The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can also affect the Lewis acidity of the tin(IV) center and the strength of the metal-ligand bonds.

Schiff bases have proven to be particularly versatile in this regard, as their properties can be easily modified by introducing different substituents. daneshyari.com This allows for the fine-tuning of the resulting tin(IV) complexes for specific applications. For instance, the incorporation of a pyridine ring into the Schiff base structure has been shown to be relevant for biological applications. mdpi.com

The choice of the ligand also plays a crucial role in determining the stability and reactivity of the tin(IV) complex. The chelate effect, where polydentate ligands form more stable complexes than a series of corresponding monodentate ligands, is an important principle in the design of stable tin(IV) coordination compounds.

Influence of Metal-Ligand Interactions on Reactivity and Catalytic Performance

The interactions between the tin(IV) center and the coordinating ligands have a profound impact on the reactivity and catalytic performance of the resulting complexes. The Lewis acidic nature of the tin(IV) ion is a key factor in its catalytic activity, and this can be modulated by the electronic properties of the ligands. rsc.org

Tin(IV) complexes have shown catalytic activity in a variety of organic reactions, including:

Esterification and Transesterification: The tin(IV) center can act as a Lewis acid to activate carbonyl groups. rsc.org

Oxidation Reactions: Organotin carboxylate complexes have been shown to catalyze the oxidation of catechols. preprints.org

Synthesis of Heterocycles: Diorganotin(IV) compounds have been used as catalysts in the synthesis of 1,2-disubstituted benzimidazoles, where both the Lewis acidic tin center and functional groups on the ligand can contribute to the catalytic process. rsc.org

The design of the ligand can introduce additional functionalities that can participate in the catalytic cycle. For example, ligands with hydrogen-bond donor groups can work cooperatively with the tin(IV) center to activate substrates. rsc.org The stability of the complex under reaction conditions is also a critical factor, and the choice of ligand can influence this.

The coordination environment of the tin(IV) ion, including its coordination number and geometry, can also affect its catalytic activity. For instance, the accessibility of the catalytic site can be controlled by the steric bulk of the ligands.

Coordination Chemistry in Environmental Systems (e.g., Atmospheric Aerosols)

While the direct role of this compound in atmospheric aerosols is not extensively documented, the principles of tin coordination chemistry are relevant to understanding the behavior of tin compounds in the environment. Tin can be released into the atmosphere from both natural and industrial sources. inchem.org In the atmosphere, tin-containing particles can undergo various transformations, including coordination with other atmospheric components.

The presence of water in atmospheric aerosols can facilitate the formation of coordination complexes between metal ions and organic ligands. cam.ac.uk This can alter the physical and chemical properties of the aerosol particles, such as their solubility and reactivity. cam.ac.uk Inorganic tin compounds can bind to soil and sediment, and their mobility in the environment is generally considered to be low. cdc.gov

Interactive Data Table: Environmental Fate of Tin Compounds

| Environmental Compartment | Behavior of Tin Compounds | Key Processes | Reference |

| Atmosphere | Transport as dusts, fumes, and gases | Wet and dry deposition | cdc.gov |

| Soil and Sediment | Binds to particles, relatively immobile | Sorption | cdc.gov |

| Water | Mostly attached to particles | Sedimentation | cdc.gov |

Development of Stimuli-Responsive and Mechanoresponsive Materials from Tin Coordination Compounds

The development of "smart" materials that respond to external stimuli is a rapidly growing area of research. Coordination compounds, including those of tin, offer a promising platform for the design of such materials due to the dynamic nature of the coordinate bond.

Stimuli-responsive materials can change their properties in response to stimuli such as light, temperature, or the presence of a chemical analyte. mdpi.com While the field is more developed for other metals like zinc, the principles can be extended to tin-based systems. The lability of the tin-ligand bond could be exploited to create materials that undergo a structural or color change in response to an external trigger.

Mechanoresponsive materials , which change their properties in response to mechanical stress, are another area of interest. rsc.org Coordination polymers are particularly well-suited for this application, as mechanical force can be used to break and reform metal-ligand bonds. This can lead to changes in properties such as luminescence (mechanochromism). The design of tin-based coordination polymers with specific topologies and bond strengths could lead to the development of novel mechanoresponsive materials.

The flexibility of the coordination sphere of tin(IV) and the wide variety of available ligands provide a rich design space for the creation of new stimuli-responsive and mechanoresponsive materials with tailored properties.

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying tetrachlorostannane pentahydrate?

Methodological Answer:

Synthesis typically involves direct chlorination of metallic tin using chlorine gas under controlled humidity to form the pentahydrate . Post-synthesis, purification is achieved via recrystallization in dilute hydrochloric acid to prevent hydrolysis. Key parameters include maintaining a dry nitrogen atmosphere to avoid moisture contamination and using stoichiometric excess of Cl₂ to ensure complete tin conversion. Impurities such as SnCl₂ are removed by fractional crystallization, monitored via X-ray diffraction (XRD) to confirm phase purity .

Basic: How can the crystal structure and hydration state of SnCl₄·5H₂O be experimentally validated?

Methodological Answer:

- XRD : Resolve lattice parameters and confirm the monoclinic crystal system reported for stannane hydrates .

- Thermogravimetric Analysis (TGA) : Quantify water content by heating to 150°C and measuring mass loss. Theoretical water content is 25.7% (5 H₂O molecules), but deviations ≥2% suggest incomplete hydration or impurities .

- FTIR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and Sn–Cl vibrational modes (300–400 cm⁻¹) to distinguish between anhydrous and hydrated forms .

Basic: What safety protocols are critical when handling SnCl₄·5H₂O in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with particulate filters (NIOSH-approved) due to its corrosive nature (R34, H314) .

- Ventilation : Use fume hoods to prevent inhalation of HCl fumes released during hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in sealed containers labeled UN2440 .

- Storage : Keep in airtight containers at <25°C, away from moisture to prevent deliquescence .

Basic: What are the primary research applications of SnCl₄·5H₂O in materials science?

Methodological Answer:

- Catalysis : Acts as a Lewis acid catalyst in Friedel-Crafts alkylation; optimize molar ratios (1–5 mol%) in dichloromethane at 40–60°C .

- Nanomaterial Synthesis : Used to fabricate SnO₂ nanoparticles via sol-gel methods; calcination at 500°C yields particles <50 nm .

- Polymer Stabilization : Incorporates into PVC matrices (0.1–0.5 wt%) to inhibit thermal degradation, verified via DSC showing increased decomposition temperatures by 20–30°C .

Advanced: How can researchers resolve contradictions in reported thermal properties, such as melting points of SnCl₄ hydrates?

Methodological Answer:

Discrepancies in melting points (e.g., 359.5 K for pentahydrate vs. 344.1 K for hexahydrate ) arise from phase coexistence during thermal analysis. To mitigate:

- Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles at 1°C/min to isolate phase-specific transitions.

- In-Situ XRD : Monitor structural changes during heating to identify metastable intermediates.

- Sample Purity : Use ICP-OES to verify Sn:Cl ratios (1:4) and exclude impurities like SnCl₂, which alter phase behavior .

Advanced: What advanced techniques are used to analyze SnCl₄·5H₂O’s reactivity in non-aqueous solvents?

Methodological Answer:

- NMR Spectroscopy : Track ¹¹⁹Sn chemical shifts in DMSO-d₆; δ = −200 to −400 ppm indicates Sn⁴⁺ coordination changes .

- Cyclic Voltammetry : Characterize redox behavior in acetonitrile (0.1 M TBAPF₆); Sn⁴⁺/Sn²⁺ reduction peaks at −0.5 V vs. Ag/AgCl .

- Raman Spectroscopy : Detect solvent adduct formation via shifts in Sn–Cl symmetric stretching (340 cm⁻¹) .

Advanced: How does the hydration state of SnCl₄·xH₂O influence its Lewis acidity in catalytic systems?

Methodological Answer:

- Titration Studies : Compare catalytic activity in esterification reactions (e.g., acetic acid + ethanol) using anhydrous SnCl₄ vs. pentahydrate. Lower yields (≤60%) with the hydrate suggest reduced Lewis acidity due to water coordination .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) show H₂O ligands increase Sn⁴⁺ electron density, lowering electrophilicity .

- In-Situ FTIR : Monitor carbonyl activation (C=O stretch at 1700 cm⁻¹) to quantify substrate coordination efficiency .

Advanced: What methodologies address the compound’s hygroscopicity during kinetic studies?

Methodological Answer:

- Glovebox Techniques : Conduct reactions under argon with H₂O levels <1 ppm (monitored via moisture sensors) .

- Karl Fischer Titration : Quantify residual water in solvents (e.g., THF) to <0.01% before use .

- Sealed Reactors : Use Schlenk lines with PTFE valves to prevent atmospheric moisture ingress during long-term studies .

Advanced: How can researchers differentiate SnCl₄·5H₂O decomposition pathways under varying thermal conditions?

Methodological Answer:

- TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., HCl at m/z 36, H₂O at m/z 18) to map decomposition steps:

- Isoconversional Analysis (Friedman Method) : Calculate activation energies (Eₐ) for each step to model kinetics .

Advanced: What comparative studies exist between SnCl₄·5H₂O and other metal chloride hydrates (e.g., CuSO₄·5H₂O) in thermal energy storage?

Methodological Answer:

- Latent Heat Capacity : SnCl₄·5H₂O exhibits lower enthalpy (ΔH ~150 J/g) vs. CuSO₄·5H₂O (ΔH ~220 J/g) due to weaker hydrogen bonding .

- Cyclic Stability : Accelerated thermal cycling (100+ cycles) reveals SnCl₄·5H₂O degrades faster (20% capacity loss) vs. sodium thiosulfate pentahydrate (10% loss) due to Cl₂ release .

- Microencapsulation : Encapsulate in SiO₂ shells to reduce corrosion; SEM-EDS confirms uniform coating and suppressed mass loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.